A Senior Application Scientist's Guide to the Spectroscopic Characterization of 5-Sulphoisophthalic Acid Derivatives
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 5-Sulphoisophthalic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Rationale for a Multi-faceted Spectroscopic Approach
5-Sulphoisophthalic acid (SIPA) and its derivatives are foundational building blocks in contemporary materials science and coordination chemistry. Their utility, ranging from enhancing the dyeability of polymer fibers to acting as versatile ligands in the synthesis of metal-organic frameworks (MOFs), stems directly from the unique electronic and steric properties conferred by the trifunctionalized aromatic core.[1][2][3] The presence of two carboxylic acid groups and a sulfonic acid moiety on a single benzene ring creates a molecule with significant polarity, multiple coordination sites, and tunable solubility.
Consequently, the rigorous characterization of any SIPA derivative is not merely a procedural formality but a critical step in ensuring purity, confirming structural integrity, and predicting the material's ultimate performance. A derivative's behavior is inextricably linked to its molecular structure. Therefore, this guide eschews a simple recitation of methods in favor of a holistic, causality-driven approach. We will explore how each spectroscopic technique provides a unique piece of the structural puzzle and how, when used in concert, they deliver an unambiguous and comprehensive molecular portrait. As senior scientists, our goal is not just to acquire data, but to understand what that data signifies about the molecule's identity and potential.
The Molecular Blueprint: Understanding the Spectroscopic Influence of SIPA's Functional Groups
The structure of 5-sulphoisophthalic acid dictates its spectroscopic signature. The benzene ring is substituted with three strongly electron-withdrawing groups: two carboxyl (-COOH) groups at positions 1 and 3, and a sulfonic acid (-SO₃H) group at position 5.
This arrangement has profound consequences:
-
Aromatic System: The powerful inductive and resonance effects of these substituents significantly deshield the aromatic protons and carbons. This leads to characteristic downfield shifts in Nuclear Magnetic Resonance (NMR) spectra.
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Acidic Protons: The protons of the carboxyl and sulfonic acid groups are highly acidic and labile. Their signals in ¹H NMR are often broad and their positions are highly dependent on factors like solvent, concentration, and temperature. Their presence is definitively confirmed by their exchange with deuterium oxide (D₂O).
-
Vibrational Modes: Each functional group possesses distinct vibrational modes (stretching, bending) that absorb infrared (IR) radiation at specific frequencies. This allows for clear and direct confirmation of their presence in the molecule.
-
Electronic Transitions: The conjugated π-system of the aromatic ring gives rise to strong absorption in the ultraviolet (UV) region of the electromagnetic spectrum. The substituents act as chromophores and auxochromes that modulate the wavelength and intensity of this absorption.
This inherent electronic architecture is the key to interpreting the spectra that follow.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) NMR Spectroscopy
¹H NMR reveals the number and electronic environment of protons in a molecule. For a SIPA derivative, the aromatic region is particularly informative.
Causality in the Spectrum: The three aromatic protons are located at positions 2, 4, and 6.
-
The proton at C2 is situated between two carboxyl groups and experiences the strongest deshielding effect, causing it to appear furthest downfield.
-
The protons at C4 and C6 are adjacent to both a carboxyl and a sulfonic acid group, also resulting in significant downfield shifts.
-
The splitting patterns (multiplicity) arise from spin-spin coupling between adjacent protons, confirming their relative positions on the ring.
Table 1: Typical ¹H NMR Chemical Shift Assignments for SIPA Derivatives (Note: Shifts are solvent-dependent. Data is referenced against related sulfonated aromatic acids.)
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Key Insights |
| Aromatic H-2 | 8.5 - 8.8 | Singlet (or narrow triplet, J≈2 Hz) | Most deshielded proton due to proximity to two -COOH groups. |
| Aromatic H-4, H-6 | 8.2 - 8.5 | Doublet (J≈2 Hz) | Equivalent protons, deshielded by adjacent -COOH and -SO₃H groups. |
| -COOH | 10.0 - 13.0 (or not observed) | Broad singlet | Highly variable, broad due to exchange. Disappears upon D₂O shake. |
| -SO₃H | 10.0 - 13.0 (or not observed) | Broad singlet | Similar to -COOH, often exchanges with residual water in the solvent. |
Data inferred from analogous compounds like 5-sulfosalicylic acid.[4]
Experimental Protocol: ¹H NMR Analysis
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Sample Preparation: Accurately weigh 5-10 mg of the SIPA derivative.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it effectively solubilizes the polar compound and often allows for the observation of acidic protons. D₂O is another option, though it will cause the acidic protons to exchange and their signals to disappear.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Confirmation of Acidic Protons: Add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The disappearance of the broad signals previously assigned to -COOH and -SO₃H confirms their identity.
Carbon-¹³ (¹³C) NMR Spectroscopy
¹³C NMR provides a map of the carbon framework of the molecule.
Causality in the Spectrum: The electron-withdrawing nature of the substituents also deshields the carbon atoms, shifting their signals downfield relative to unsubstituted benzene.
-
Carboxyl Carbons (-COOH): These are the most deshielded carbons and appear furthest downfield (165-175 ppm).
-
Substituted Aromatic Carbons (C-1, C-3, C-5): These quaternary carbons, directly attached to the electron-withdrawing groups, appear in the 140-155 ppm range.
-
Unsubstituted Aromatic Carbons (C-2, C-4, C-6): These carbons appear at a relatively higher field compared to the substituted carbons, typically in the 120-135 ppm range.
Table 2: Typical ¹³C NMR Chemical Shift Assignments for SIPA Derivatives
| Carbon Assignment | Typical Chemical Shift (δ, ppm) | Key Insights |
| Carboxyl (-C OOH) | 165 - 175 | Confirms the presence of carboxylic acid groups. |
| Aromatic C-5 (-C -SO₃H) | 145 - 155 | Quaternary carbon attached to the sulfo group. |
| Aromatic C-1, C-3 (-C -COOH) | 140 - 150 | Quaternary carbons attached to the carboxyl groups. |
| Aromatic C-2, C-4, C-6 | 125 - 135 | Protonated aromatic carbons. |
Data inferred from analogous compounds like 5-sulfosalicylic acid.[4]
Caption: Workflow for NMR-based structural elucidation of SIPA derivatives.
Infrared (IR) Spectroscopy: Identifying the Functional Groups
IR spectroscopy is a rapid and reliable technique for confirming the presence of key functional groups by identifying their characteristic molecular vibrations. For SIPA derivatives, the spectrum is dominated by signals from the O-H, C=O, and S=O bonds.
Causality in the Spectrum: The energy of IR absorption is directly related to the bond strength and the masses of the atoms involved.
-
O-H Stretch: The O-H bond in the carboxylic acids is involved in strong hydrogen bonding, which broadens its stretching vibration signal significantly. This is a hallmark feature, appearing as a very broad band often spanning from 2500 to 3300 cm⁻¹.
-
C=O Stretch: The carbonyl bond of the carboxylic acid is a strong absorber, producing a sharp, intense peak. Its position can be affected by hydrogen bonding and conjugation.
-
S=O Stretch: The sulfonyl group gives rise to two distinct, strong absorption bands corresponding to its asymmetric and symmetric stretching modes. The presence of both is a definitive indicator of the -SO₃H group.[5]
Table 3: Key IR Absorption Bands for 5-Sulphoisophthalic Acid Derivatives
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Significance |
| 2500 - 3300 | O-H stretch (Carboxylic acid dimer) | Broad, Strong | Confirms presence of -COOH and extensive hydrogen bonding. |
| 1700 - 1725 | C=O stretch (Carboxylic acid) | Sharp, Strong | Definitive evidence of the carboxyl group. |
| 1340 - 1360 | S=O asymmetric stretch | Strong | One of the two key peaks for the sulfonic acid group.[5] |
| 1150 - 1190 | S=O symmetric stretch | Strong | The second key peak for the sulfonic acid group.[5] |
| 1030 - 1040 | S-O stretch | Medium-Strong | Further confirmation of the sulfonyl moiety.[6] |
| ~740 | C-S stretch | Medium | Indicates the bond between the aromatic ring and the sulfur atom.[6] |
| 1600, 1475 | C=C stretch (Aromatic ring) | Medium | Confirms the presence of the benzene ring. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background spectrum.
-
Sample Application: Place a small amount of the solid SIPA derivative powder directly onto the crystal.
-
Pressure Application: Lower the pressure arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the crystal after analysis.
Caption: Correlation of functional groups in SIPA to their IR signals.
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For SIPA derivatives, the absorption is dominated by π → π* transitions within the aromatic ring.
Causality in the Spectrum: The benzene ring is the primary chromophore. The carboxyl and sulfo groups, while not having strong absorptions in the accessible UV range themselves, act as auxochromes that modify the absorption of the benzene ring. They tend to shift the absorption maxima (λ_max) to shorter wavelengths (a hypsochromic or blue shift) due to their electron-withdrawing nature.
This technique is particularly valuable for:
-
Quantitative Analysis: Using the Beer-Lambert Law (A = εbc), the concentration of a SIPA derivative in solution can be accurately determined once a calibration curve is established.
-
Studying Complexation: The formation of metal complexes with SIPA derivatives often leads to significant changes in the UV-Vis spectrum, allowing for the study of binding stoichiometry and stability constants.[7][8]
-
Monitoring Reactions: It can be used to follow the progress of a reaction if the reactant and product have different absorption profiles.
Experimental Protocol: Quantitative UV-Vis Analysis
-
Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the UV region of interest (e.g., deionized water, ethanol).[9]
-
Stock Solution: Prepare a stock solution of the SIPA derivative with a precisely known concentration.
-
Serial Dilutions: Prepare a series of standards of lower concentrations from the stock solution.
-
Spectrum Acquisition: Record the absorbance of each standard at the λ_max.
-
Calibration Curve: Plot absorbance versus concentration. The resulting linear plot validates the method and provides the molar absorptivity (ε).
-
Sample Analysis: Measure the absorbance of the unknown sample and determine its concentration using the calibration curve.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is the gold standard for determining the molecular weight of a compound. It works by ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.
Causality in the Spectrum: For polar, non-volatile molecules like SIPA derivatives, Electrospray Ionization (ESI) is the preferred technique. It is a "soft" ionization method that typically generates the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode, allowing for direct confirmation of the molecular weight.
-
Molecular Ion Peak: The most crucial piece of information is the m/z value corresponding to the intact ionized molecule. For 5-sulphoisophthalic acid (MW = 246.19 g/mol ), one would expect to see a peak at m/z ≈ 247.19 for [M+H]⁺ or m/z ≈ 245.19 for [M-H]⁻.
-
Fragmentation Pattern: While ESI is soft, some fragmentation can occur. The analysis of these fragment ions provides corroborating structural evidence. Common neutral losses include H₂O (18 Da), CO₂ (44 Da), and SO₃ (80 Da).
Table 4: Predicted Key Ions in the ESI-MS of 5-Sulphoisophthalic Acid
| Ion | Expected m/z (Negative Mode) | Significance |
| [M-H]⁻ | 245.2 | Deprotonated molecular ion. Confirms molecular weight. |
| [M-H - SO₃]⁻ | 165.1 | Loss of sulfur trioxide from the molecular ion. |
| [M-H - CO₂]⁻ | 201.2 | Loss of carbon dioxide from a carboxyl group. |
| [M-H - H₂O]⁻ | 227.2 | Loss of water. |
Data inferred from the structure and general fragmentation rules for similar compounds.[10][11]
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent mixture, typically water/acetonitrile or water/methanol with a small amount of formic acid (for positive mode) or ammonia (for negative mode) to aid ionization.
-
Infusion: The solution is infused directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: The mass spectrum is acquired over a relevant m/z range (e.g., 50-500 Da). High-resolution mass spectrometry (HRMS) can provide an exact mass, allowing for the determination of the elemental formula.
Conclusion: The Power of a Corroborative, Multi-Technique Workflow
The comprehensive and trustworthy characterization of a 5-sulphoisophthalic acid derivative cannot be achieved with a single technique. Each method provides a unique and essential piece of the puzzle:
-
NMR definitively maps the carbon-hydrogen framework and confirms connectivity.
-
IR rapidly verifies the presence of all critical functional groups.
-
MS provides an unambiguous molecular weight and formula.
-
UV-Vis offers a powerful tool for quantification and studying electronic properties.
By integrating the data from these four pillars of spectroscopic analysis, a scientist can construct a self-validating and complete profile of the molecule. This rigorous, evidence-based approach ensures the integrity of research and development efforts, from fundamental synthesis to advanced material application.
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